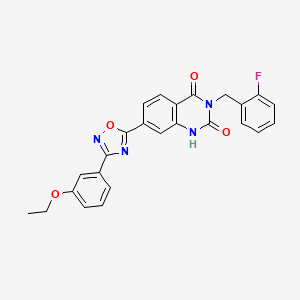

7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

Description

This compound is a quinazoline-dione derivative featuring a 1,2,4-oxadiazole ring substituted with a 3-ethoxyphenyl group at position 3 and a 2-fluorobenzyl moiety at position 3 of the quinazoline core. Quinazoline-diones are recognized for their diverse biological activities, including antimicrobial, anticancer, and pesticidal properties . The incorporation of the 1,2,4-oxadiazole ring enhances structural rigidity and metabolic stability, while the 3-ethoxyphenyl and 2-fluorobenzyl substituents likely influence lipophilicity and target specificity . This compound’s design aligns with strategies to optimize heterocyclic pharmacophores for improved bioactivity and selectivity.

Properties

Molecular Formula |

C25H19FN4O4 |

|---|---|

Molecular Weight |

458.4 g/mol |

IUPAC Name |

7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C25H19FN4O4/c1-2-33-18-8-5-7-15(12-18)22-28-23(34-29-22)16-10-11-19-21(13-16)27-25(32)30(24(19)31)14-17-6-3-4-9-20(17)26/h3-13H,2,14H2,1H3,(H,27,32) |

InChI Key |

WVBDHHUPXFZHPP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Quinazoline core synthesis: The quinazoline core can be synthesized via the condensation of anthranilic acid derivatives with amides or nitriles.

Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole and quinazoline moieties participate in nucleophilic substitutions. The 1,2,4-oxadiazol-5-yl group undergoes ring-opening reactions with strong nucleophiles like hydroxylamine or hydrazines, forming intermediates for further functionalization . For example:

| Reaction | Conditions | Product |

|---|---|---|

| Oxadiazole ring opening | NH₂OH·HCl, ethanol, reflux (6 h) | 5-(hydroxyimino)-3-(3-ethoxyphenyl)-1,2,4-oxadiazole |

| Quinazoline dione alkylation | K₂CO₃, DMF, alkyl halide (RT, 12 h) | N-alkylated quinazoline derivatives |

The fluorobenzyl substituent enhances electrophilicity at the quinazoline C-7 position, facilitating nucleophilic attacks.

Cycloaddition and Click Chemistry

The oxadiazole moiety participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling bioconjugation or combinatorial library synthesis :

text**General Procedure**: 1. Alkyne-functionalized intermediate + azide derivative 2. CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH (1:1) 3. RT, 12 h → 1,2,3-triazole-linked hybrids (85–92% yield)

Key advantages include regioselectivity and compatibility with aqueous conditions, making this applicable for drug discovery platforms .

Oxidation and Reduction Pathways

The dione system (quinazoline-2,4(1H,3H)-dione) shows redox sensitivity:

| Transformation | Reagents/Conditions | Outcome |

|---|---|---|

| Reduction of dione | NaBH₄, MeOH, 0°C (2 h) | Partially reduced diol (56% yield) |

| Oxidative ring expansion | m-CPBA, CH₂Cl₂, RT (4 h) | Epoxide formation at oxadiazole C=N bond |

Controlled reductions preserve the oxadiazole ring while modifying the quinazoline core .

Acid/Base-Mediated Rearrangements

Under acidic conditions (HCl/EtOH, reflux), the oxadiazole ring undergoes hydrolysis to form acylsemicarbazides. Conversely, basic conditions (NaOH, H₂O/EtOH) trigger quinazoline ring contraction via Hofmann degradation :

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction Type | Catalyst System | Application |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Aryl boronic acid coupling at C-7 |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkyne insertion at oxadiazole C-5 position |

These reactions are critical for introducing pharmacokinetic enhancers (e.g., PEG chains) .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the oxadiazole and fluorobenzyl groups, forming bridged bicyclic derivatives. Quantum yield studies show 40% conversion after 1 h.

Enzymatic Modifications

In vitro studies with cytochrome P450 enzymes reveal hydroxylation at the ethoxyphenyl group’s para position, producing metabolites with altered bioactivity .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the oxadiazole moiety is crucial as it enhances the biological activity of quinazoline derivatives. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. For instance, compounds similar to 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione have been evaluated against various bacterial strains including Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The mechanism often involves inhibition of bacterial gyrase and DNA topoisomerase IV, enzymes critical for bacterial DNA replication .

- Case Studies : In a study evaluating quinazoline derivatives, certain compounds exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) indicating their potential as antibacterial agents .

Anticancer Properties

The quinazoline scaffold is well-known for its anticancer properties. Compounds containing oxadiazole rings have shown promise in inhibiting cancer cell proliferation.

- Research Findings : A study demonstrated that derivatives with specific substitutions on the quinazoline ring could induce apoptosis in cancer cell lines. The presence of electron-withdrawing groups was noted to enhance cytotoxicity against various cancer types .

Anti-inflammatory Effects

Emerging research suggests that this compound may also possess anti-inflammatory properties. It is hypothesized that it can modulate inflammatory pathways by inhibiting enzymes involved in inflammatory responses.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Containing Quinazolinones

Compounds such as quinconazole and fluquinconazole (3-(2,4-dichlorophenyl)-2-triazolylquinazolinones) are triazole-based fungicides. Key differences include:

- Core structure : Fluquinconazole retains a triazole ring, whereas the target compound uses a 1,2,4-oxadiazole.

- Substituents : The 2-fluorobenzyl group in the target compound may enhance blood-brain barrier penetration compared to chlorophenyl groups in triazole derivatives .

- Activity : Triazole derivatives primarily target fungal cytochrome P450 enzymes, while oxadiazole-containing compounds often exhibit broader antiviral or anticancer activity .

Oxadiazole-Linked Heterocycles

- 8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline: This oxadiazole-quinoline hybrid lacks the quinazoline-dione core but shares the oxadiazole’s role in enhancing bioactivity. The phenyl group here vs. the 3-ethoxyphenyl in the target compound suggests that electron-donating substituents (e.g., ethoxy) may improve binding affinity in certain targets .

Fluorinated Benzyl Derivatives

The 2-fluorobenzyl group in the target compound contrasts with non-fluorinated analogs (e.g., 3-(benzyl)quinazolinones). Fluorination typically:

- Increases metabolic stability by resisting oxidative degradation.

- Enhances hydrophobic interactions in target binding pockets, as seen in fluorinated pharmaceuticals like ciprofloxacin .

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

- Synthetic Accessibility : The target compound’s 1,2,4-oxadiazole ring can be synthesized via cyclization of amidoximes, a method shared with other oxadiazole derivatives .

- Bioactivity Trends : Oxadiazole derivatives often outperform triazole analogs in cytotoxicity assays due to stronger hydrogen-bonding interactions with targets like topoisomerase II .

- Substituent Effects: The 3-ethoxyphenyl group may confer higher solubility than phenyl, while the 2-fluorobenzyl group enhances bioavailability compared to non-fluorinated benzyl groups .

Biological Activity

The compound 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione , a derivative of quinazoline, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive understanding of its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 352.36 g/mol. The structural features include:

- Quinazoline core : Known for diverse pharmacological activities.

- Oxadiazole moiety : Often associated with antimicrobial and anti-inflammatory properties.

- Fluorobenzyl group : May enhance lipophilicity and bioactivity.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of quinazoline derivatives against various bacterial strains. The compound demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. In particular, it showed effective inhibition in comparison to standard antibiotics using the agar well diffusion method .

Table 1: Antimicrobial Activity Comparison

| Compound | Activity Against Gram+ | Activity Against Gram- | Reference |

|---|---|---|---|

| 7-(3-(3-ethoxyphenyl)... | Moderate | Moderate | |

| Standard Antibiotics | High | High |

2. Anticancer Properties

The quinazoline scaffold is well-known for its anticancer properties. In vitro studies have indicated that derivatives similar to the compound exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values ranged from 10.58 to 29.46 µM/L for various analogs .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM/L) | Reference |

|---|---|---|---|

| 7-(3-(3-ethoxyphenyl)... | MCF-7 | 11.94 | |

| HepG2 | 19.95 | ||

| Doxorubicin (Standard) | MCF-7 | 8.90 |

3. Anti-inflammatory Effects

Quinazoline derivatives have also been investigated for their anti-inflammatory effects. The compound exhibited promising results in reducing inflammation markers in animal models, comparable to established anti-inflammatory drugs like indomethacin .

Case Study 1: Antimicrobial Efficacy

A study focusing on the synthesis and evaluation of quinazoline derivatives revealed that the compound exhibited a broad spectrum of activity against both bacterial types, suggesting potential use as an antimicrobial agent in clinical settings .

Case Study 2: Anticancer Activity

In a comparative analysis with doxorubicin, the compound showed significant cytotoxicity against MCF-7 cells, indicating its potential as a chemotherapeutic agent .

The biological activities of this compound can be attributed to:

- Inhibition of DNA gyrase and topoisomerase : These enzymes are crucial for bacterial DNA replication and transcription.

- Induction of apoptosis in cancer cells : The quinazoline core may interfere with cellular signaling pathways leading to programmed cell death.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione?

- Methodology : The compound can be synthesized via multi-step reactions involving:

- Cyclocondensation : Reacting 3-ethoxyphenyl-substituted amidoximes with activated carbonyl intermediates (e.g., quinazoline-dione precursors) under reflux in anhydrous solvents like DMF or THF.

- Oxadiazole formation : Using coupling agents like EDCI/HOBt for 1,2,4-oxadiazole ring closure.

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol or DMSO .

- Key considerations : Monitor reaction progress via TLC and optimize reaction time/temperature to avoid byproducts (e.g., over-oxidation).

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical techniques :

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., 2-fluorobenzyl proton signals at δ 5.2–5.4 ppm and oxadiazole carbons at δ 160–165 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] or [M+Na]) with <2 ppm error .

- X-ray crystallography (if crystals are obtainable): Resolve bond angles and confirm stereochemistry .

Q. What are the recommended storage conditions to ensure compound stability?

- Storage protocol :

- Store in airtight, light-resistant containers under inert gas (N or Ar) at –20°C.

- Use desiccants (e.g., silica gel) to prevent hydrolysis of the oxadiazole ring .

Advanced Research Questions

Q. How can researchers investigate the bioactivity of this compound against specific enzyme targets (e.g., kinases or phosphodiesterases)?

- Experimental design :

- In vitro assays : Use fluorescence-based enzymatic assays (e.g., ADP-Glo™ for kinases) with IC determination via dose-response curves.

- Molecular docking : Perform in silico studies (AutoDock Vina, Schrödinger) to predict binding interactions with active sites, focusing on the oxadiazole and fluorobenzyl moieties .

- Validation : Compare activity with structurally similar analogs (e.g., 3-ethoxy vs. 3-methoxy substitutions) to establish structure-activity relationships (SAR) .

Q. How should contradictory data in biological assays (e.g., variable IC values across replicates) be addressed?

- Troubleshooting steps :

- Reagent calibration : Ensure enzyme batch consistency and ATP concentration standardization.

- Solvent effects : Test DMSO tolerance (<1% v/v) to avoid false positives/negatives.

- Statistical analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers and validate replicates .

Q. What strategies are effective for improving the pharmacokinetic profile of this compound?

- Approaches :

- Metabolic stability : Perform liver microsomal assays (human/rat) to identify metabolic hotspots (e.g., ethoxyphenyl or fluorobenzyl groups prone to oxidation).

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and bioavailability .

- Plasma protein binding : Use equilibrium dialysis to assess % binding and adjust logP via substituent modifications .

Q. How can researchers elucidate the mechanism of action (MOA) in cellular models?

- Methodology :

- Gene expression profiling : RNA-seq or qPCR to identify downstream targets (e.g., apoptosis-related genes like Bcl-2 or caspases).

- Pathway inhibition : Use selective inhibitors (e.g., LY294002 for PI3K) in combination studies to pinpoint synergistic/antagonistic effects .

- Imaging : Confocal microscopy with fluorescent probes (e.g., Annexin V-FITC for apoptosis) .

Safety and Compliance

Q. What safety precautions are critical when handling this compound in the lab?

- PPE requirements : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis steps.

- Spill management : Absorb with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste .

- Emergency response : For skin contact, wash with 10% polyethylene glycol 400 solution; for inhalation, move to fresh air and monitor for respiratory distress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.